Topazolin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

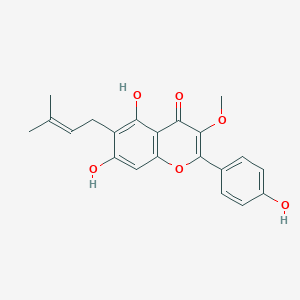

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGFIWLFZMBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148990 |

Source

|

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109605-79-0 |

Source

|

| Record name | Topazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topazolin: A Technical Overview of its Bioactivity

DISCLAIMER: Initial searches for "Topazolin" did not yield information on a well-established drug. However, a compound with CAS number 109605-79-0, also named this compound, has been identified. This document pertains to the available information on this specific chemical entity. It is crucial to note that this compound is not a widely recognized pharmaceutical agent, and the available data is limited.

Introduction

This compound (CAS 109605-79-0) is a flavonoid compound isolated from the roots of the Yellow Lupin (Lupinus luteus)[1]. Flavonoids are a class of natural products known for a wide range of biological activities. The available data on this compound indicates potential as an antimicrobial and antioxidant agent. This guide provides a technical summary of the known bioactivities and available data for this compound.

Mechanism of Action

The precise molecular mechanisms of action for this compound have not been fully elucidated. However, based on its observed biological effects, its mechanisms likely involve:

-

Antimicrobial Activity: this compound has demonstrated significant activity against Salmonella typhimurium ATCC 13311[1]. The mechanism is likely related to the disruption of the bacterial cell membrane or inhibition of essential bacterial enzymes, which are common mechanisms for flavonoid-class compounds.

-

Antioxidant Activity: this compound exhibits in vitro free radical scavenging activities[1]. This is a characteristic feature of many flavonoids, which can donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby reducing oxidative stress. The antioxidant capacity is a key component of its potential cytoprotective effects.

Quantitative Data

The following table summarizes the available quantitative data for the bioactivity of this compound.

| Parameter | Value | Organism/System | Reference |

| Minimum Inhibitory Concentration (MIC) | 2 to 8 µg/mL | Salmonella typhimurium ATCC 13311 | [1] |

| IC50 (Free Radical Scavenging) | 0.18-0.56 mg/mL | In vitro assay | [1] |

Experimental Protocols

Detailed experimental protocols for the cited data are not publicly available. However, based on standard methodologies in microbiology and biochemistry, the following are likely representations of the protocols used.

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A standardized suspension of Salmonella typhimurium ATCC 13311 is prepared, typically to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, acetone) and then serially diluted in microtiter plates to obtain a range of concentrations.

-

Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the bacteria.

In Vitro Free Radical Scavenging Assay (DPPH Assay)

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol or ethanol.

-

Preparation of this compound Solutions: A series of concentrations of this compound are prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution.

-

Measurement: The absorbance of the mixture is measured at a specific wavelength (typically around 517 nm) after a set incubation period. The decrease in absorbance indicates the free radical scavenging activity of this compound.

-

Calculation of IC50: The IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH free radicals, is calculated from a dose-response curve.

Visualizations

Logical Relationship of this compound's Bioactivities

Caption: Logical flow of this compound's known biological effects.

General Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for evaluating the bioactivity of a compound like this compound.

References

Topazolin: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topazolin is a naturally occurring flavonoid compound, specifically a 3-methoxyflavone, that has been isolated from the roots of Lupinus luteus (yellow lupin). Its chemical structure, characterized by a prenyl group substituent, contributes to its observed biological activities, including antibacterial and antioxidant properties. This technical guide provides a comprehensive overview of the known chemical structure, physicochemical properties, and biological activities of this compound, based on currently available scientific literature. While detailed mechanistic studies and extensive experimental data are limited, this document consolidates the existing information to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

This compound is chemically defined as 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one.[1] It belongs to the flavonoid class of natural products.[2]

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one[1]

-

CAS Number: 109605-79-0[1]

-

Synonyms: 3-Methoxy-6-(3-methyl-2-butenyl)-4',5,7-trihydroxyflavone[2]

The structural framework of this compound is based on a flavone backbone, which consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Key functional groups include hydroxyl moieties at positions 5 and 7 of the A-ring and position 4' of the B-ring, a methoxy group at position 3, and a prenyl (3-methylbut-2-enyl) group attached to the A-ring at position 6.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of this compound are not widely available in the current literature. The following table summarizes computed data obtained from publicly available chemical databases, which can serve as a preliminary guide for experimental design.

| Property | Value | Source |

| Molecular Weight | 368.38 g/mol | PubChem[1] |

| XLogP3 | 4.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 96.2 Ų | PubChem[1][2] |

| Physical Description | Powder | ChemFaces[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[3] |

Note: The values for XLogP3, hydrogen bond counts, rotatable bond count, and topological polar surface area are computationally generated and should be confirmed through experimental validation.

Biological Activity and Potential Applications

Preliminary in vitro studies have indicated that this compound possesses antibacterial and antioxidant activities.

Antibacterial Activity

This compound has demonstrated activity against the Gram-negative bacterium Salmonella typhimurium.

| Biological Activity | Test Organism | Result | Source |

| Antibacterial | Salmonella typhimurium ATCC 13311 | MIC: 2-8 µg/mL | TargetMol |

The precise mechanism of its antibacterial action has not yet been elucidated. Further research is required to determine its molecular targets and spectrum of activity against other bacterial species.

Antioxidant Activity

This compound has shown free radical scavenging capabilities in in vitro assays.

| Biological Activity | Assay | Result | Source |

| Free Radical Scavenging | DPPH Assay | IC₅₀: 0.18-0.56 mg/mL | ChemFaces |

The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The specific contribution of the structural features of this compound to its antioxidant potential warrants further investigation.

Experimental Protocols

Detailed, standardized experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in readily accessible literature. The following sections provide a generalized framework based on common methodologies for flavonoid research.

General Isolation and Purification Protocol (Hypothetical)

This protocol is a generalized representation of how a flavonoid like this compound might be isolated from its natural source, Lupinus luteus.

References

An In-depth Technical Guide on the Predicted Biological Activity of 3-Methoxy-6-(3-methyl-2-butenyl)-4',5,7-trihydroxyflavone

Disclaimer: No direct experimental data has been found for 3-Methoxy-6-(3-methyl-2-butenyl)-4',5,7-trihydroxyflavone in the public domain. The following information is an educated inference based on the well-documented biological activities of structurally similar prenylated flavonoids. The presence and position of the prenyl, methoxy, and hydroxyl groups are known to significantly influence the biological effects of flavonoids.

This technical guide provides a comprehensive overview of the predicted biological activities of 3-Methoxy-6-(3-methyl-2-butenyl)-4',5,7-trihydroxyflavone, targeting researchers, scientists, and drug development professionals. The predictions are derived from structure-activity relationship (SAR) studies of analogous compounds.

Core Compound Structure

The core structure of the compound is a flavone, which is a class of flavonoids. Key structural features include:

-

Flavone backbone: A C6-C3-C6 skeleton.

-

Prenyl group at C6: A (3-methyl-2-butenyl) group attached to the 6th position of the A-ring. This feature is known to enhance lipophilicity and can significantly modulate biological activity.

-

Methoxy group at C3: A methoxy group at the 3rd position of the C-ring.

-

Trihydroxy substitution: Hydroxyl groups at positions 4', 5, and 7. This pattern is similar to the well-known flavonoid apigenin.

Predicted Biological Activities

Based on the activities of structurally related 6-prenylflavonoids and flavonoids with similar hydroxylation and methoxylation patterns, the target compound is predicted to exhibit significant anticancer, anti-inflammatory, and antioxidant activities.

The presence of a prenyl group at the C6 position of the flavonoid skeleton is strongly associated with enhanced cytotoxic and antiproliferative activities against various cancer cell lines. This is attributed to increased lipophilicity, which facilitates membrane interaction and cellular uptake. The hydroxyl groups at positions 5 and 7, and the 4'-hydroxyl group are also known contributors to the anticancer effects of flavonoids.

Table 1: Cytotoxic Activities of Structurally Related 6-Prenylflavonoids

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Prenylchrysin | ABCG2-transfected cells | 0.3 | [1] |

| Xanthohumol | MCF-7 (Breast) | 13.3 (2-day), 3.47 (4-day) | [2] |

| HT-29 (Colon) | >100 (2-day), >100 (4-day) | [2] | |

| A-2780 (Ovarian) | 0.52 (2-day), 5.2 (4-day) | [2] | |

| Isoxanthohumol | MCF-7 (Breast) | 15.3 (2-day), 4.69 (4-day) | [2] |

| 6-Prenylnaringenin | PC-3 (Prostate) | Not specified, potent | [3] |

| UO.31 (Renal) | Not specified, potent | [3] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Flavonoids are well-known for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. The prenyl group can enhance these effects. The predicted mechanism of action involves the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, and the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is often mediated through the modulation of signaling pathways like NF-κB and MAPK.

Table 2: Anti-inflammatory Activities of Structurally Related Flavonoids

| Compound Name | Assay | Cell Line | IC50 (µM) | Reference |

| 6,3´,4´-Trihydroxyflavone | Nitric Oxide Inhibition | RAW 264.7 | 22.1 | [4] |

| 7,3´,4´-Trihydroxyflavone | Nitric Oxide Inhibition | RAW 264.7 | >30 | [5] |

| 3,5,6,7,3′,4′-Hexamethoxyflavone | Nitric Oxide Production | RAW 264.7 | Not specified, potent | [6] |

The antioxidant capacity of flavonoids is a cornerstone of their beneficial health effects. This activity is largely dependent on the number and arrangement of hydroxyl groups. The 4',5,7-trihydroxy substitution pattern in the target compound is favorable for potent radical scavenging activity.

Table 3: Antioxidant Activities of Structurally Related Flavonoids

| Compound Name | Assay | IC50 (µM) | Reference |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging | 50.2 | [7] |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH radical scavenging | 75.8 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of flavonoids.

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of the test compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[8]

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[10]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[10]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

This assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[12]

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate the predicted pathways that could be modulated by 3-Methoxy-6-(3-methyl-2-butenyl)-4',5,7-trihydroxyflavone.

Caption: A typical workflow for screening the biological activities of a novel compound.

The NF-κB pathway is a key regulator of inflammation and cell survival. Many prenylated flavonoids have been shown to inhibit this pathway.[5][13]

Caption: Predicted inhibition of the NF-κB signaling pathway by the prenylflavonoid.

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Its dysregulation is often observed in cancer.[14][15]

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IT [thermofisher.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. researchgate.net [researchgate.net]

- 6. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 7. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Counting & Health Analysis [sigmaaldrich.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Measuring the In Vitro Antioxidant Activity of Topazolin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Topazolin is a naturally occurring flavonoid, specifically a 3-methoxyflavone, that has been isolated from plants such as the roots of yellow lupin (Lupinus luteus)[1]. Its chemical formula is C21H20O6[2][3]. Flavonoids are a class of plant secondary metabolites well-known for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous diseases[4][5][6]. The antioxidant capacity of a compound like this compound can be attributed to its ability to donate hydrogen or electrons, scavenge free radicals, and chelate transition metals[7]. Evaluating the in vitro antioxidant activity of this compound is a critical step in understanding its potential therapeutic applications in pharmacology, food science, and cosmetics[4].

This document provides detailed protocols for common in vitro chemical assays used to quantify antioxidant activity, including the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Overview of In Vitro Antioxidant Assays

In vitro antioxidant assays are essential for screening compounds and elucidating their mechanisms of action[4]. These methods are generally classified based on their chemical reaction mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[7][8].

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A SET-based assay where the antioxidant reduces the stable DPPH free radical, causing a color change from deep purple to yellow. This change is measured spectrophotometrically[9][10][11]. It is a rapid, simple, and inexpensive method, making it one of the most commonly used assays[7][12].

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A SET-based assay that measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of the radical cation by the antioxidant causes decolorization, which is measured by a decrease in absorbance[13][14]. This assay is applicable to both hydrophilic and lipophilic antioxidants[7].

-

FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at a low pH[15][16]. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidant[17].

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that evaluates the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals[8][18]. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve[19][20].

Known Antioxidant Activity of this compound

Literature indicates that this compound exhibits free radical scavenging activities. The quantitative data available is summarized below.

| Compound | Assay | IC50 Value | Reference |

| This compound | Free Radical Scavenging | 0.18 - 0.56 mg/mL | [1] |

| Ascorbic Acid (Reference) | Free Radical Scavenging | 0.07 mg/mL | [1] |

Note: The specific free radical scavenging assay used to determine the IC50 range for this compound was not detailed in the available source. Further investigation of the primary literature is recommended.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure to assess the free-radical scavenging ability of this compound using the stable DPPH radical.

Caption: Workflow for the DPPH antioxidant assay.

A. Principle Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This reaction leads to a color change from violet to pale yellow, which is measured by the decrease in absorbance at approximately 517 nm[10][21].

B. Reagents and Materials

-

This compound (pure compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive Control: Ascorbic acid or Trolox

-

Suitable solvent for this compound (e.g., DMSO, Methanol)

-

96-well microplate or cuvettes

-

Spectrophotometer (microplate reader or UV-Vis)

C. Procedure

-

Preparation of DPPH Working Solution:

-

Preparation of Test Samples:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to make a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare similar dilutions for the positive control (e.g., Ascorbic acid).

-

-

Assay Protocol:

-

Pipette a defined volume of the this compound dilutions into separate wells of a 96-well plate (e.g., 100 µL)[9].

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well[9].

-

Prepare a blank control containing the solvent instead of the test sample.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[9][10].

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader[9].

-

D. Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity using the following formula[21]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control: Absorbance of the DPPH solution without the sample.

-

Abs_sample: Absorbance of the DPPH solution with the this compound sample.

-

-

Plot the % Inhibition against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) from the graph using regression analysis[13].

ABTS Radical Cation Decolorization Assay

This protocol measures the capacity of this compound to neutralize the ABTS radical cation.

Caption: Workflow for the ABTS antioxidant assay.

A. Principle This assay is based on the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ chromophore is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green radical cation is reduced back to the colorless neutral form, a change that can be quantified spectrophotometrically at ~734 nm[13][14][22].

B. Reagents and Materials

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Positive Control: Trolox or Ascorbic acid

-

96-well microplate

-

Spectrophotometer

C. Procedure

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution:

-

Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[14].

-

-

Preparation of Test Samples:

-

Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

-

Assay Protocol:

-

Measurement:

-

Measure the absorbance at 734 nm[14].

-

D. Data Analysis

-

Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control: Absorbance of the ABTS•+ working solution without the sample.

-

Abs_sample: Absorbance of the ABTS•+ solution with the this compound sample.

-

-

Determine the IC50 value as described previously.

-

Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the antioxidant capacity of this compound is expressed in terms of µM of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol determines the ability of this compound to reduce ferric iron (Fe³⁺).

Caption: Workflow for the FRAP antioxidant assay.

A. Principle At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The absorbance increase is proportional to the antioxidant's reducing power[15][16][24].

B. Reagents and Materials

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Standard: Ferrous sulfate (FeSO₄·7H₂O)

-

96-well microplate

-

Spectrophotometer

C. Procedure

-

Preparation of FRAP Reagent:

-

Preparation of Test Samples and Standards:

-

Prepare a stock solution of this compound and serial dilutions.

-

Prepare a series of aqueous ferrous sulfate solutions (e.g., 0-1000 µM) for the standard curve.

-

-

Assay Protocol:

-

Measurement:

D. Data Analysis

-

Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve.

-

Use the standard curve's linear regression equation to determine the Fe²⁺ equivalent concentration for the this compound samples.

-

The FRAP value is expressed as µM of Fe²⁺ equivalents per µg or µM of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol assesses the ability of this compound to inhibit peroxyl radical-induced oxidation.

Caption: Workflow for the ORAC antioxidant assay.

A. Principle Peroxyl radicals, generated by the thermal decomposition of AAPH, quench the fluorescence of a probe molecule (fluorescein). Antioxidants protect the fluorescein by scavenging these radicals, thus preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the net area under the curve (AUC) is used to quantify the antioxidant's protective effect[18][19][20].

B. Reagents and Materials

-

This compound

-

Fluorescein sodium salt

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Standard: Trolox

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

Black 96-well microplate (for fluorescence)

-

Fluorescence microplate reader with temperature control

C. Procedure

-

Reagent Preparation:

-

Prepare a Trolox stock solution and a series of standards (e.g., 6.25-200 µM) in phosphate buffer.

-

Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

-

Prepare a fluorescein working solution in phosphate buffer.

-

Prepare an AAPH solution in phosphate buffer. This should be made fresh before use.

-

-

Assay Protocol:

-

Pipette 25 µL of this compound dilutions, Trolox standards, or buffer (for blank) into the wells of a black 96-well plate[19][26].

-

Add 150 µL of the fluorescein working solution to all wells[19][26]. Mix and incubate for at least 30 minutes at 37°C[18][19].

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette[19][26].

-

-

Measurement:

D. Data Analysis

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay plot.

-

Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of this compound from the standard curve and express the results as µM of Trolox Equivalents (TE).

References

- 1. This compound | CAS:109605-79-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C21H20O6 | CID 5481965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. mdpi.com [mdpi.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. activeconceptsllc.com [activeconceptsllc.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]

- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 22. researchgate.net [researchgate.net]

- 23. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 24. zen-bio.com [zen-bio.com]

- 25. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. kamiyabiomedical.com [kamiyabiomedical.com]

Application of Topazolin in Free Radical Scavenging Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents.

This document provides detailed application notes and protocols for assessing the free radical scavenging activity of a novel antioxidant compound, referred to herein as Topazolin. While "this compound" is not a widely recognized compound in the scientific literature, the methodologies described are standardized and can be applied to any test compound with potential antioxidant properties. The protocols for three common in vitro assays—DPPH, ABTS, and Superoxide Radical Scavenging—are presented, along with guidelines for data interpretation and visualization of experimental workflows and relevant biological pathways.

Free Radical Scavenging Assays: An Overview

Several assays are available to determine the free radical scavenging capacity of a substance. These assays are based on the ability of the antioxidant to donate an electron or a hydrogen atom to a stable free radical, thus neutralizing it. The extent of this reaction is typically measured spectrophotometrically by the change in color of the radical solution.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most common and straightforward methods for determining antioxidant activity.[1][2] DPPH is a stable free radical that has a deep violet color in solution and absorbs strongly at around 517 nm.[2] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3][4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[3][5] Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

-

Superoxide Radical Scavenging Assay: Superoxide anion (O2•−) is a biologically important ROS. This assay evaluates the ability of a compound to scavenge superoxide radicals, which can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system.[8][9] The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product that can be measured spectrophotometrically at 560 nm.[8] A decrease in the formation of formazan in the presence of the test compound indicates superoxide scavenging activity.[9]

Quantitative Data Summary

The antioxidant capacity of this compound can be quantified by determining its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes hypothetical data for this compound in comparison to a standard antioxidant, Trolox.

| Assay | Test Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging Assay | This compound | 15.8 |

| Trolox | 8.5 | |

| ABTS Radical Scavenging Assay | This compound | 10.2 |

| Trolox | 5.1 | |

| Superoxide Radical Scavenging | This compound | 25.4 |

| Quercetin | 13.5[9] |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The antioxidant activity is measured by the ability of the test compound to reduce the DPPH radical, a stable free radical, which is monitored by the decrease in absorbance at 517 nm.[1][10]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[2][10] Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction Setup:

-

In a 96-well microplate, add 100 µL of the different concentrations of the this compound solution to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[3]

-

For the control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the solvent and 100 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[3][11]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[1][11]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the sample (DPPH solution with the test compound).

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of the test compound to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance at 734 nm.[3][5]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Reaction Setup:

-

In a 96-well microplate, add 10 µL of the different concentrations of the this compound solution to the wells.

-

Add 190 µL of the ABTS•+ working solution to each well.[4]

-

For the control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.[3]

-

Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[3]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

References

- 1. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Cell culture protocols using Topazolin

Despite a comprehensive search, no scientific literature, experimental protocols, or quantitative data could be found for a substance referred to as "Topazolin." This suggests that "this compound" may be a fictional compound, a highly specialized or proprietary substance not disclosed in public-facing research, or potentially a misspelling of another agent.

Due to the absence of any verifiable information, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations related to the use of "this compound" in cell culture. The creation of accurate and reliable scientific documentation requires a foundation of peer-reviewed research and established experimental data, which is currently unavailable for this topic.

Researchers and professionals seeking information on cell culture protocols are advised to consult established scientific databases and peer-reviewed journals for validated methods and data on known and characterized compounds. For drug development, it is crucial to rely on well-documented substances with established mechanisms of action and safety profiles.

Should "this compound" be a proprietary compound, it is recommended to consult the manufacturer or the primary research group directly for any available application notes, safety data sheets, and technical information.

Without any foundational data, the generation of the requested detailed protocols, data tables, and signaling pathway diagrams would be speculative and scientifically unsound. Therefore, no further details or visualizations can be provided for "this compound."

Application Notes and Protocols for the Synthesis of Topazolin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for Topazolin and its derivatives. This compound, a prenylated 3-methoxyflavone, and its analogs are of interest for their potential biological activities. The following protocols are based on established synthetic strategies for flavonoids, including chalcone formation, oxidative cyclization, and selective modifications such as prenylation and methylation.

I. Overview of Synthetic Strategy

The total synthesis of this compound can be envisioned through a multi-step pathway, commencing with a readily available substituted acetophenone. The core flavonoid structure is constructed via a chalcone intermediate, which is then cyclized. Key modifications, namely the introduction of a prenyl group at the C-6 position and a methoxy group at the C-3 position, are critical steps in achieving the final this compound structure. The general synthetic workflow is outlined below.

Caption: A general overview of the synthetic workflow for this compound.

II. Experimental Protocols

The following protocols describe the key steps for the synthesis of this compound. These are based on established methods for analogous compounds.[1]

Protocol 1: Synthesis of 2-Hydroxy-4,6-di(methoxymethoxy)-5-C-prenylacetophenone

This protocol details the protection of hydroxyl groups of phloroacetophenone, followed by nuclear prenylation.

Step 1a: Protection of Phloroacetophenone

-

Reaction Setup: In a round-bottom flask, dissolve phloroacetophenone (1.0 eq) in dry acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (10 eq) and methoxymethyl chloride (2.2 eq).

-

Reaction Conditions: Reflux the mixture for 20-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the potassium carbonate, and evaporate the acetone. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxy-4,6-di(methoxymethoxy)acetophenone.

Step 1b: Nuclear Prenylation

-

Reaction Setup: Dissolve the protected acetophenone from Step 1a (1.0 eq) in a suitable solvent (e.g., dry benzene).

-

Addition of Reagents: Add a prenylating agent such as prenyl bromide (1.2 eq) and a catalyst like anhydrous potassium carbonate.

-

Reaction Conditions: Reflux the mixture for 24-48 hours, monitoring by TLC.

-

Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The desired 5-C-prenyl product can be purified from other isomers (e.g., 3-C-prenyl) by column chromatography on silica gel.

Protocol 2: Synthesis of the Prenylated Chalcone

This protocol describes the Claisen-Schmidt condensation to form the chalcone backbone.

-

Reaction Setup: Dissolve the prenylated acetophenone from Protocol 1 (1.0 eq) and p-hydroxybenzaldehyde (1.2 eq) in ethanol.

-

Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide (e.g., 50% w/v), dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours. The formation of the chalcone is often indicated by a color change.

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and hydrochloric acid to neutralize the base and precipitate the chalcone.

-

Purification: Filter the solid precipitate, wash with water until neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 6-Prenylkaempferol (Flavonol Core)

This protocol utilizes the Algar-Flynn-Oyamada reaction for the oxidative cyclization of the chalcone to a 3-hydroxyflavone (flavonol).[2][3]

-

Reaction Setup: Dissolve the prenylated chalcone from Protocol 2 (1.0 eq) in a mixture of ethanol and acetone.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2N) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30%). The temperature should be maintained below 20°C during the addition.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 10% sulfuric acid) to precipitate the flavonol.

-

Purification: Filter the solid, wash with water, and dry. The crude 6-prenylkaempferol can be purified by column chromatography or recrystallization.

Protocol 4: Selective 3-O-Methylation to Yield this compound

The selective methylation of the 3-hydroxyl group in the presence of other phenolic hydroxyls is a critical step. A strategy involving protection and deprotection is often necessary to achieve this selectivity.[1][2][4]

Step 4a: Protection of 5, 7, and 4'-Hydroxyl Groups

-

Acetylation: Acetylate the 6-prenylkaempferol from Protocol 3 using acetic anhydride and pyridine to protect all hydroxyl groups, yielding the tetraacetate derivative.

-

Selective Deacetylation: The 3-O-acetyl group is more labile. Selective deacetylation can be achieved under controlled basic conditions (e.g., mild base in methanol) to afford the 3-hydroxy-5,7,4'-tri-O-acetyl-6-prenylkaempferol.

Step 4b: Methylation of the 3-Hydroxyl Group

-

Reaction Setup: Dissolve the 3-hydroxy intermediate from Step 4a in a dry solvent like acetone.

-

Addition of Reagents: Add a base such as anhydrous potassium carbonate and a methylating agent like dimethyl sulfate or methyl iodide.

-

Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Filter the reaction mixture and evaporate the solvent. The residue contains the 3-methoxy-5,7,4'-tri-O-acetyl-6-prenylflavone.

Step 4c: Deprotection to Yield this compound

-

Hydrolysis: The remaining acetyl protecting groups can be removed by hydrolysis under acidic or basic conditions (e.g., dilute HCl in methanol) to yield the final product, this compound.

-

Purification: The final product can be purified by column chromatography or recrystallization.

III. Quantitative Data Summary

The following table summarizes typical yields for the key transformations in flavonoid synthesis, based on literature for analogous compounds. Actual yields for the synthesis of this compound may vary.

| Reaction Step | Transformation | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Protection & Prenylation | Phloroacetophenone | 2-Hydroxy-4,6-di(methoxymethoxy)-5-C-prenylacetophenone | 40-60 | [1] |

| 2 | Chalcone Formation | Prenylated Acetophenone | Prenylated Chalcone | 70-90 | [3] |

| 3 | Oxidative Cyclization | Prenylated Chalcone | 6-Prenylkaempferol | 50-70 | [2][3] |

| 4 | Selective 3-O-Methylation | 6-Prenylkaempferol | This compound | 50-75 (over 3 steps) | [2][4] |

IV. Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, many flavonoids are known to exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer. Flavonoids like kaempferol and luteolin have been shown to influence the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some flavonoids can inhibit this pathway by preventing IκB degradation.

Caption: Potential mechanism of anti-inflammatory action of this compound derivatives.

References

- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]

- 3. 3-METHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Topazolin: Application Notes and Protocols for Food Preservation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topazolin is a flavonoid compound (CAS No: 109605-79-0; Formula: C21H20O6) that has demonstrated potential for application in food preservation.[1] As a member of the flavonoid family, this compound exhibits both antimicrobial and antioxidant properties, which are critical for extending the shelf-life and maintaining the quality of food products. Flavonoids, in general, are known to combat food spoilage by inhibiting the growth of pathogenic and spoilage microorganisms and by preventing oxidative degradation of food components.[2][3]

Published research indicates that this compound shows significant activity against Salmonella typhimurium, a common foodborne pathogen, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL.[1] Additionally, it possesses free-radical scavenging capabilities, with IC50 values in the range of 0.18-0.56 mg/mL, suggesting its potential to prevent oxidative rancidity in food products.[1] While this compound has demonstrated weak fungitoxic activity, its potent antibacterial and antioxidant effects make it a promising candidate for further investigation as a natural food preservative.[1]

These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for key experiments to evaluate its efficacy in food preservation. The included methodologies and signaling pathway diagrams are based on established techniques for flavonoids and serve as a comprehensive guide for researchers.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Test Method | Result (MIC) | Reference |

| Salmonella typhimurium ATCC 13311 | Microdilution | 2 - 8 µg/mL | [1] |

| Cladosporium herbarum | Not specified | Weak fungitoxic activity |

Table 2: Antioxidant Activity of this compound

| Assay | Result (IC50) | Reference |

| DPPH radical scavenging assay | 0.18 - 0.56 mg/mL | [1] |

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and antioxidant properties of this compound, adapted from standard methodologies for natural compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of foodborne pathogens.[4][5]

Materials:

-

This compound

-

Test microorganism (e.g., Salmonella typhimurium, Escherichia coli, Listeria monocytogenes)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration for the assay.

-

Preparation of Bacterial Inoculum: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

-

Serial Dilution in Microplate:

-

Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the working this compound solution to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth (from the MIC and higher concentrations) and plate it onto a fresh Mueller-Hinton Agar (MHA) plate. Incubate the MHA plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.[6][7]

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid (as a positive control)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

Assay Procedure:

-

In a test tube, mix 1 mL of each this compound dilution with 2 mL of the DPPH solution.

-

Prepare a control sample containing 1 mL of methanol and 2 mL of the DPPH solution.

-

Prepare a blank sample containing 1 mL of the this compound solution and 2 mL of methanol.

-

-

Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This protocol provides an alternative method to measure the antioxidant capacity of this compound.[3][8][9]

Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (as a positive control)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS radical cation.

-

Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in ethanol or PBS.

-

Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

-

-

Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as TEAC, which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

Visualizations

Antimicrobial Mechanism of Flavonoids

Flavonoids like this compound are thought to exert their antimicrobial effects through multiple mechanisms, including the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis and energy metabolism, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death.[10][11]

Caption: Putative antimicrobial mechanisms of this compound against bacterial cells.

Antioxidant Signaling Pathway of Flavonoids

Flavonoids can exert antioxidant effects by directly scavenging reactive oxygen species (ROS) and by modulating cellular signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.[12][13]

Caption: Antioxidant signaling pathway modulated by flavonoids like this compound.

Experimental Workflow for Evaluating this compound in a Food Matrix

This workflow outlines the steps to assess the efficacy of this compound as a preservative in a model food system, such as ground meat or a fruit juice.

Caption: Workflow for testing this compound's efficacy in a food system.

References

- 1. This compound | CAS:109605-79-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. Antimicrobial activities of natural flavonoids against foodborne pathogens and their application in food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. qlaboratories.com [qlaboratories.com]

- 5. protocols.io [protocols.io]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. revistas.intec.edu.do [revistas.intec.edu.do]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Investigating Topazolin's Effect on Bacterial Biofilms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier and facilitates intercellular communication, contributing to their recalcitrance. Topazolin is a novel small molecule inhibitor currently under investigation for its potent anti-biofilm properties. This document provides detailed application notes on the effects of this compound on bacterial biofilms and comprehensive protocols for its evaluation.

Mechanism of Action

This compound is hypothesized to disrupt bacterial biofilms through a dual-pronged mechanism. Firstly, it interferes with the Quorum Sensing (QS) signaling pathway, a cell-to-cell communication system crucial for biofilm formation and virulence factor production.[1][2][3][4][5] Specifically, this compound has been shown to competitively inhibit the binding of acyl-homoserine lactone (AHL) signal molecules to their cognate receptors in Gram-negative bacteria like Pseudomonas aeruginosa.[2][3] Secondly, this compound modulates the intracellular levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[6][7][8][9] Elevated levels of c-di-GMP are associated with the transition to a sessile, biofilm-forming state, and this compound is believed to promote the activity of phosphodiesterases that degrade c-di-GMP, thereby favoring a motile, planktonic phenotype.[6][7][10]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) |

| Pseudomonas aeruginosa PAO1 | 64 | 128 |

| Staphylococcus aureus ATCC 25923 | 32 | 64 |

| Escherichia coli K-12 | 128 | 256 |

Table 2: Effect of this compound on Biofilm Biomass of P. aeruginosa PAO1

| Treatment Concentration (µg/mL) | Biofilm Biomass Reduction (%) |

| 32 | 25.3 ± 4.1 |

| 64 | 58.7 ± 6.2 |

| 128 | 85.1 ± 5.5 |

| 256 | 92.4 ± 3.8 |

Table 3: Downregulation of Biofilm-Associated Genes in P. aeruginosa PAO1 after Treatment with this compound (128 µg/mL)

| Gene | Function | Fold Change in Expression |

| lasI | AHL synthase | -4.2 ± 0.8 |

| rhlR | QS transcriptional regulator | -3.7 ± 0.6 |

| pelA | EPS biosynthesis | -5.1 ± 0.9 |

| pslB | EPS biosynthesis | -4.8 ± 0.7 |

Experimental Protocols

Crystal Violet Assay for Biofilm Quantification

This protocol is used to quantify the total biofilm biomass.

Materials:

-

96-well sterile microtiter plates[11]

-

Bacterial culture

-

Appropriate growth medium (e.g., TSB, LB)[11]

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Grow a bacterial culture overnight in the appropriate medium.

-

Dilute the overnight culture to an OD600 of 0.01 in fresh medium.

-

Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

-

Add 100 µL of medium containing various concentrations of this compound to the wells. Include a no-drug control.

-

Incubate the plate for 24-48 hours at 37°C without shaking.

-

Carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS.

-

Fix the biofilms by incubating the plate at 60°C for 1 hour.[12]

-

Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes at room temperature.[13]

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

-

Dry the plate completely.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.[12]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

This protocol allows for the visualization of the three-dimensional structure of the biofilm.

Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial culture

-

Appropriate growth medium

-

This compound stock solution

-

Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)[14]

-

Confocal microscope

Procedure:

-

Grow biofilms on glass-bottom dishes in the presence or absence of this compound as described in the crystal violet assay.

-

After incubation, gently remove the medium and wash the biofilms with PBS.

-

Stain the biofilms with a fluorescent dye mixture (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit) for 15-20 minutes in the dark.[14]

-

Gently wash the stained biofilms with PBS to remove excess stain.

-

Add a drop of mounting medium and cover with a coverslip.

-

Visualize the biofilms using a confocal laser scanning microscope.[15][16]

-

Acquire z-stack images to reconstruct the 3D architecture of the biofilm.[15]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to determine the effect of this compound on the expression of biofilm-related genes.

Materials:

-

Biofilm samples (treated and untreated)

-

RNA extraction kit (e.g., RNeasy Mini Kit)[17]

-

DNase I

-

cDNA synthesis kit (e.g., Superscript VILO)[17]

-

SYBR Green master mix[17]

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

Grow biofilms with and without this compound.

-

Harvest the biofilm cells by scraping and centrifugation.

-

Extract total RNA from the cell pellets using an RNA extraction kit according to the manufacturer's instructions.[17][18]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the purified RNA using a reverse transcription kit.[17]

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.[19][20]

-

Use a housekeeping gene (e.g., 16S rRNA) for normalization.[19]

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[19][20]

Visualizations

Caption: Inhibition of Quorum Sensing by this compound.

Caption: Modulation of c-di-GMP Signaling by this compound.

Caption: Overall Experimental Workflow.

References

- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KEGG PATHWAY: Quorum sensing - Pseudomonas aeruginosa MTB-1 [kegg.jp]

- 5. journals.asm.org [journals.asm.org]

- 6. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Cyclic-di-GMP Signaling in Bacteria | Annual Reviews [annualreviews.org]

- 10. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 11. static.igem.org [static.igem.org]

- 12. Crystal violet assay [bio-protocol.org]

- 13. Crystal violet staining protocol | Abcam [abcam.com]

- 14. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]

- 15. 2.5. Confocal Laser Scanning Microscopy (CLSM) Assessment of Biofilms Formed from Aggregates and Single Cells on Ti Discs [bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Biofilm-related gene expression analysis by real-time QPCR [bio-protocol.org]

- 18. Quantification of expression of biofilm-associated genes [bio-protocol.org]

- 19. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]

- 20. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Topazolin Solubility for In Vitro Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Topazolin solubility for successful in vitro experiments.

Troubleshooting Guide

Issue: this compound precipitates out of solution when added to aqueous cell culture media.

This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration stock in an organic solvent to an aqueous environment.

| Possible Cause | Recommended Solution |

| Low Aqueous Solubility | This compound is poorly soluble in water. Direct dilution of a concentrated DMSO stock into aqueous media can cause it to crash out. |

| Solvent Shock | The rapid change in solvent polarity from DMSO to the aqueous buffer can cause immediate precipitation. |

| Final DMSO Concentration Too Low | The final concentration of DMSO in the cell culture media may be insufficient to keep this compound dissolved. |

| High this compound Concentration | The desired final concentration of this compound in the assay may exceed its maximum solubility in the final solvent composition. |

Step-by-Step Troubleshooting:

-

Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Prepare a serial dilution of your this compound stock in DMSO first, and then add the diluted stock to your aqueous media to reach the final desired this compound concentration while keeping the DMSO concentration consistent across all conditions.

-

Use a Co-Solvent System: A mixture of solvents can enhance solubility. For example, a stock solution in a combination of DMSO and ethanol might improve solubility characteristics upon dilution.

-

Incorporate Pluronic F-68: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a 10% (w/v) stock solution of Pluronic F-68 in water and add it to your cell culture media to a final concentration of 0.05-0.1% before adding the this compound stock.

-

Sonication: After diluting the this compound stock into the final assay media, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and improve dispersion.

-

Gentle Heating: For some compounds, gentle warming of the final solution (e.g., to 37°C) can aid in dissolution. Ensure that the temperature is compatible with the stability of this compound and the components of your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution of this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] For a 10 mM stock, dissolve 3.68 mg of this compound in 1 mL of DMSO.

Q2: My this compound stock solution in DMSO is frozen at room temperature. Is it still usable?

A2: Yes, this is normal. DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1], so it may solidify at or slightly below room temperature. You can thaw it by warming the vial in a 37°C water bath until it is completely liquid. Ensure the solution is homogeneous by vortexing before use.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?